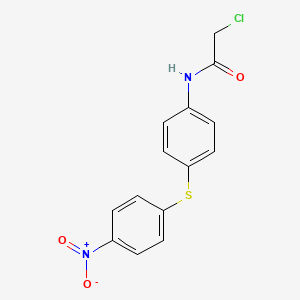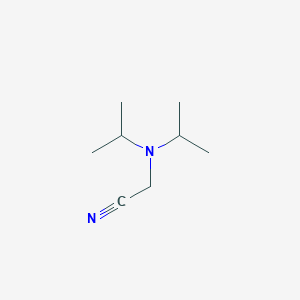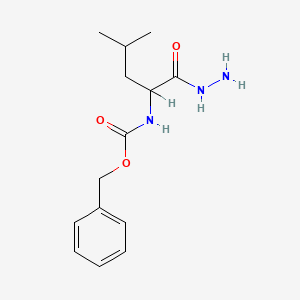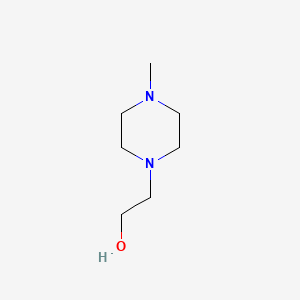
1-Methylpyrrolidin-3-one
Overview
Description
1-Methylpyrrolidin-3-one, also known as N-Methylpyrrolidone, is a colorless liquid with the chemical formula C5H9NO. It is characterized by its methyl and pyrrolidinone functional groups. This compound is known for its diverse applications in various industries, including its use as a solvent in the production of polymers, pharmaceuticals, and agrochemicals
Mechanism of Action
Target of Action
1-Methylpyrrolidin-3-one is a compound that belongs to the class of organic compounds known as n-alkylpyrrolidines . These are compounds containing a pyrrolidine moiety that is substituted at the N1-position with an alkyl group .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The versatility of the pyrrolidine-2-one scaffold was demonstrated by Rezai et al., who synthesized novel N-benzyl-2-pyrrolidone derivatives .
Biochemical Pathways
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive properties .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is under investigation for the treatment of multiple myeloma .
Action Environment
The synthesis of this compound can be achieved by reacting butyllithium with the lithium salt of an organic acid . The product can be purified using a particle size test and crystallized at temperatures below 30°C .
Biochemical Analysis
Biochemical Properties
1-Methylpyrrolidin-3-one plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate for certain enzymes, facilitating biochemical transformations. It also exhibits binding affinity towards specific proteins, influencing their conformation and activity. These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting the synthesis of various proteins. These cellular effects are crucial for understanding the compound’s potential in therapeutic applications and its role in cellular physiology .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcriptional regulators, leading to alterations in the synthesis of specific proteins. These molecular interactions are fundamental to understanding the compound’s biochemical properties and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound exhibits good stability under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation of the compound. Long-term studies have also shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects on cellular function and metabolic activity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are crucial for determining the therapeutic potential and safety profile of the compound in clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic transformations are essential for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels. Additionally, this compound can influence the activity of key metabolic enzymes, thereby modulating metabolic pathways and cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transport proteins, facilitating its distribution to various cellular compartments. Additionally, this compound can bind to specific proteins within the cell, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications. This compound can be directed to various cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, based on its interactions with targeting proteins. Additionally, post-translational modifications, such as phosphorylation and acetylation, can influence the localization and activity of this compound within the cell. Understanding these subcellular localization mechanisms is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidin-3-one can be synthesized through several methods. One common method involves the ring closure reaction of specific compounds followed by reduction reactions. For example, a compound I and compound II undergo a ring closure reaction to form compound III, which is then reduced using agents like sodium borohydride or potassium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the ester-to-amide conversion process. This process treats gamma-butyrolactone with methylamine, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactams.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: It can undergo substitution reactions where the methyl group or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones and lactams, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
1-Methylpyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reaction medium in organic synthesis and polymer production.
Biology: It serves as a solvent in the extraction and purification of biological molecules.
Medicine: It is utilized in the formulation of pharmaceuticals and as a medium for drug delivery systems.
Industry: It is employed in the production of agrochemicals, coatings, and electronic materials
Comparison with Similar Compounds
N-Methyl-2-pyrrolidone (NMP): Similar in structure and properties, used as a solvent in various applications.
Pyrrolidin-2-one: Another pyrrolidinone derivative with similar chemical properties.
3-Iodopyrroles: These compounds share the pyrrolidinone core structure but have different substituents, leading to varied applications
Uniqueness: 1-Methylpyrrolidin-3-one is unique due to its high boiling point, low volatility, and excellent solvency power, making it highly effective in dissolving a wide range of organic and inorganic substances. Its versatility and efficiency in various industrial applications set it apart from other similar compounds .
Properties
IUPAC Name |
1-methylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-3-2-5(7)4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPUTJFVMJPMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218343 | |
| Record name | 3-Pyrrolidone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68165-06-0 | |
| Record name | 3-Pyrrolidone, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068165060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrrolidone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpyrrolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Methylpyrrolidin-3-one in the synthesis of the analgesic compounds discussed in the research?
A1: In this study, this compound serves as a building block in the synthesis of novel analgesic candidates. Specifically, it reacts with 2-chloro-6-lithiopyridine to yield the corresponding alcohol, which can be further modified to generate a series of 6-chloropyridin-2-yl derivatives []. These derivatives are then evaluated for their analgesic activity. Essentially, this compound contributes to the core structure of the synthesized compounds, influencing their potential interaction with biological targets involved in pain pathways.
Q2: Does the research delve into the structure-activity relationship (SAR) concerning the this compound moiety within the synthesized analgesics?
A2: The research primarily focuses on modifications to the 6-chloropyridin-2-yl portion of the synthesized molecules []. While the this compound moiety is a crucial structural component, the study doesn't explicitly investigate how alterations to this specific part of the molecule might affect analgesic activity, potency, or selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















